3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy-
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Overview
Description
3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- is a chemical compound with the molecular formula C11H8N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- typically involves the reaction of appropriate quinoline derivatives with cyanide sources under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over the reaction conditions, leading to higher efficiency and lower production costs.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where the hydroxyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline amines.
Scientific Research Applications
3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo-
- 3-Quinolinecarbonitrile, 4-hydroxy-6-methoxy-7-(phenylmethoxy)-
Uniqueness
3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its combination of hydroxyl and methoxy groups, along with the nitrile group, makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C11H8N2O3 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
6-hydroxy-7-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O3/c1-16-10-3-8-7(2-9(10)14)11(15)6(4-12)5-13-8/h2-3,5,14H,1H3,(H,13,15) |
InChI Key |
NRBKRBAAWRIBKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)O |
Origin of Product |
United States |
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